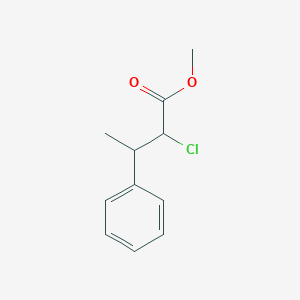

Methyl 2-chloro-3-phenylbutanoate

説明

Methyl 2-chloro-3-phenylbutanoate is a chiral ester featuring a chlorine atom at the C2 position and a phenyl group at the C3 position of the butanoate backbone. For instance, the synthesis of structurally related esters, such as Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate, employs halogenated precursors and purification via reverse-phase chromatography . The chlorine and phenyl substituents in Methyl 2-chloro-3-phenylbutanoate are expected to confer distinct electronic and steric properties, influencing its reactivity and applications in pharmaceuticals or agrochemicals.

特性

IUPAC Name |

methyl 2-chloro-3-phenylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-8(10(12)11(13)14-2)9-6-4-3-5-7-9/h3-8,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVPXLYSPHBATPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(C(=O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-3-phenylbutanoate can be synthesized through several methods. One common synthetic route involves the esterification of 2-chloro-3-phenylbutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of methyl 2-chloro-3-phenylbutanoate often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as distillation and purification to obtain the desired product with high purity.

化学反応の分析

Types of Reactions

Methyl 2-chloro-3-phenylbutanoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as hydroxide ions, to form different derivatives.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The phenyl group can undergo oxidation to form phenolic derivatives.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Reduction: Lithium aluminum hydride (LiAlH(_{4})) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO(_{4})) in acidic or neutral medium.

Major Products Formed

Substitution: 2-hydroxy-3-phenylbutanoate.

Reduction: 2-chloro-3-phenylbutanol.

Oxidation: 2-chloro-3-phenylbenzoic acid.

科学的研究の応用

Medicinal Chemistry

Methyl 2-chloro-3-phenylbutanoate is recognized for its role in the synthesis of bioactive compounds. Its structure allows it to participate in various chemical reactions that lead to the formation of pharmaceuticals and therapeutic agents.

Case Study: Synthesis of Isoxazole Derivatives

A notable application is in the synthesis of isoxazole derivatives, which have demonstrated significant biological activity, including antioxidant properties. The compound can act as a precursor in reactions involving heterocyclization processes, leading to the creation of complex molecular architectures that are crucial for drug development. For instance, derivatives synthesized from methyl 2-chloro-3-phenylbutanoate showed promising results in biological assays against oxidative stress models .

Synthetic Organic Chemistry

In synthetic organic chemistry, methyl 2-chloro-3-phenylbutanoate serves as an important intermediate. Its reactivity allows for various transformations that are essential for constructing complex organic molecules.

Synthetic Pathways

The compound can be utilized in several synthetic pathways, including:

- Nucleophilic Substitution Reactions : The chlorine atom can be replaced by various nucleophiles to form new carbon-nitrogen or carbon-oxygen bonds.

- Formation of Chiral Centers : Its chiral nature enables the synthesis of enantiomerically pure compounds, which are vital in pharmaceuticals where chirality can influence biological activity.

Material Science

Recent studies suggest that methyl 2-chloro-3-phenylbutanoate may also find applications in material science, particularly in the development of polymers and advanced materials.

Polymer Synthesis

The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Research indicates that when used as a monomer or cross-linking agent, it contributes to the formation of materials with tailored functionalities suitable for various applications, including coatings and composites .

Data Table: Applications Overview

| Application Area | Description | Example Use Case |

|---|---|---|

| Medicinal Chemistry | Precursor for bioactive compounds and pharmaceuticals | Synthesis of isoxazole derivatives |

| Synthetic Organic Chemistry | Intermediate for nucleophilic substitutions and chiral synthesis | Formation of chiral drugs |

| Material Science | Component in polymer synthesis for enhanced material properties | Development of advanced coatings and composites |

作用機序

The mechanism of action of methyl 2-chloro-3-phenylbutanoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogs

Key structural analogs include:

- Methyl 3-Phenylbutanoate: Lacks the chlorine substituent, reducing electrophilicity and altering metabolic stability.

- Methyl 2-Bromo-3-Phenylbutanoate: Bromine’s larger atomic radius compared to chlorine may slow nucleophilic substitution kinetics but enhance lipophilicity.

- Methyl 2-Chloro-3-(4-Methylphenyl)butanoate: A methyl group on the phenyl ring could increase steric hindrance, affecting binding in catalytic processes.

Physical and Chemical Properties

- Boiling Point/Solubility: Halogenation (e.g., chlorine) typically increases boiling points and decreases water solubility compared to non-halogenated esters like methyl laurate (CAS 111-82-0) .

- Stability : The electron-withdrawing chlorine atom may enhance resistance to hydrolysis relative to methyl isothiocyanate (CAS 556-61-6), which is highly reactive due to its thiocyanate group .

Research Findings and Trends

- Reactivity Studies: Chlorinated esters like Methyl 2-chloro-3-phenylbutanoate show higher reactivity in cross-coupling reactions compared to non-halogenated analogs, as seen in the synthesis of trifluoroethylamino derivatives .

- Environmental Impact : Chlorinated compounds may pose higher persistence in ecosystems compared to methyl laurate (a biodegradable ester) .

- Thermal Stability : The phenyl group enhances thermal stability, as observed in methyl-substituted heterocycles synthesized under high-temperature PPA conditions .

生物活性

Methyl 2-chloro-3-phenylbutanoate is an organic compound that has garnered interest in various fields of biological research due to its potential pharmacological applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

Methyl 2-chloro-3-phenylbutanoate is characterized by the following chemical structure:

- Molecular Formula : CHClO

- Molecular Weight : 216.67 g/mol

- IUPAC Name : Methyl 2-chloro-3-phenylbutanoate

The presence of the chlorine atom and the phenyl group contributes to its unique reactivity and biological profile.

Research indicates that methyl 2-chloro-3-phenylbutanoate may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Interaction : It may interact with various receptors, influencing signal transduction pathways that regulate cell proliferation and apoptosis.

- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, contributing to cellular protection against oxidative stress.

Anticancer Properties

Several studies have investigated the anticancer potential of methyl 2-chloro-3-phenylbutanoate:

- In Vitro Studies : In a study examining the effects on cancer cell lines, methyl 2-chloro-3-phenylbutanoate demonstrated significant cytotoxicity against HeLa (cervical cancer) and A375 (melanoma) cells, with IC values indicating potent activity (values ranging from 0.5 to 1.5 µM) .

| Cell Line | IC (µM) |

|---|---|

| HeLa | 1.0 |

| A375 | 0.87 |

| HCT116 | 0.55 |

Anti-inflammatory Effects

In models of inflammation, methyl 2-chloro-3-phenylbutanoate has shown promise in modulating inflammatory responses:

- Mechanistic Insights : The compound appears to downregulate pro-inflammatory cytokines and inhibit pathways such as NF-kB, which is crucial in inflammation .

Case Studies

- Study on Cancer Cell Lines :

- Anti-inflammatory Research :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。